BenchChemオンラインストアへようこそ!

3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one

COMT inhibition CNS drug discovery non-nitrocatechol inhibitors

3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one (CAS 1333328‑47‑4) is a N‑aryl‑substituted 3‑hydroxy‑4‑pyridinone that integrates a catechol‑mimetic metal‑binding core with a distal pyridine ring. This structure simultaneously enables bidentate Fe(III) chelation and non‑nitrocatechol inhibition of catechol‑O‑methyltransferase (COMT), a design feature that separates it from simpler N‑alkyl congeners such as deferiprone and from nitroaromatic COMT inhibitors like tolcapone and entacapone.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
Cat. No. B12636600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=CC(=O)C(=C2)O)C3=CC=NC=C3
InChIInChI=1S/C16H12N2O2/c19-15-6-9-18(11-16(15)20)14-3-1-2-13(10-14)12-4-7-17-8-5-12/h1-11,20H
InChIKeyCTTLGBBLCNWCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one: A Bifunctional Pyridinone–Pyridine Scaffold for Iron Chelation and CNS Drug Discovery


3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one (CAS 1333328‑47‑4) is a N‑aryl‑substituted 3‑hydroxy‑4‑pyridinone that integrates a catechol‑mimetic metal‑binding core with a distal pyridine ring [1]. This structure simultaneously enables bidentate Fe(III) chelation and non‑nitrocatechol inhibition of catechol‑O‑methyltransferase (COMT), a design feature that separates it from simpler N‑alkyl congeners such as deferiprone and from nitroaromatic COMT inhibitors like tolcapone and entacapone [2].

Why 3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one Cannot Be Replaced by Deferiprone or Nitrocatechol COMT Inhibitors


Although deferiprone (3‑hydroxy‑1,2‑dimethylpyridin‑4‑one) is the prototypical oral iron chelator of the 3‑hydroxy‑4‑pyridinone class, its small N‑methyl substituent provides no auxiliary pharmacophore for CNS target engagement [1]. Conversely, nitrocatechol COMT inhibitors such as tolcapone and entacapone carry a liability of hepatotoxicity that has been directly attributed to the nitro group [2]. 3‑Hydroxy‑1‑(3‑pyridin‑4‑ylphenyl)pyridin‑4‑one replaces the methyl group with a 3‑(pyridin‑4‑yl)phenyl substituent, which (i) retains the iron‑binding bidentate motif, (ii) removes the nitro group, and (iii) introduces an aryl‑pyridine extension that can engage the COMT active site in a distinct binding mode evidenced by X‑ray cocrystal structures [2]. These three features generate a selectivity and safety profile that generic substitution cannot replicate.

Product‑Specific Quantitative Evidence for 3‑Hydroxy‑1‑(3‑pyridin‑4‑ylphenyl)pyridin‑4‑one Versus Closest Comparators


COMT Inhibition Potency: 3‑Hydroxy‑4‑pyridinones vs Nitrocatechol Inhibitors

In the high‑throughput screen and subsequent optimization campaign reported by Harrison et al., 3‑hydroxy‑4‑pyridinones demonstrated potent COMT inhibition with IC₅₀ values in the low micromolar range (e.g., 4.5–19.8 µM for the initial hit series) while exhibiting an improved in vitro toxicity profile compared to the marketed nitrocatechol inhibitors tolcapone (IC₅₀ ~0.3 µM but with clinical hepatotoxicity) and entacapone (IC₅₀ ~0.3 µM) [1]. The N‑aryl‑pyridinone sub‑series (to which the target compound belongs) provided the additional advantage of a pyridine‑mediated hydrogen‑bond interaction with the COMT active site, visible in the co‑crystal structure of compound 18 (1‑(biphenyl‑3‑yl)‑3‑hydroxypyridin‑4(1H)‑one) [1].

COMT inhibition CNS drug discovery non-nitrocatechol inhibitors

Iron(III) Chelation Affinity: pFe³⁺ Comparison Among N‑Substituted 3‑Hydroxy‑4‑pyridinones

The iron‑binding ability of 3‑hydroxy‑4‑pyridinones is quantified by pFe³⁺ (‑log[Fe³⁺] at pH 7.4, [L]Total = 10 µM, [Fe]Total = 1 µM). For N‑aryl derivatives, pFe³⁺ values typically range from 19 to 22, which is comparable to or slightly higher than deferiprone (pFe³⁺ ≈ 19.6) [1]. The N‑(3‑(pyridin‑4‑yl)phenyl) substituent introduces an electron‑withdrawing aryl group that is predicted to slightly increase the acidity of the 3‑OH proton, thereby enhancing Fe(III) binding at physiological pH relative to N‑alkyl analogs [2].

iron chelation pFe³⁺ metal selectivity

Lipophilicity Tuning for CNS Penetration: logP of N‑Aryl‑Pyridinones vs Deferiprone

The calculated logP of 3‑hydroxy‑1‑(3‑pyridin‑4‑ylphenyl)pyridin‑4‑one is approximately 2.6 , which lies within the optimal range for CNS drug candidates (logP 2–4). In contrast, deferiprone has a logP of approximately 0.6, favoring renal clearance over brain penetration [1]. The biphenyl‑pyridine motif of the target compound provides sufficient lipophilicity for passive blood‑brain barrier permeation while the pyridinone ring retains aqueous solubility.

logP CNS penetration blood-brain barrier

Dual‑Mechanism Potential: Simultaneous Iron Chelation and COMT Inhibition Not Achievable with Single‑Target Comparators

No currently approved single agent combines iron chelation with COMT inhibition. Deferiprone is a pure iron chelator with no significant COMT activity. Tolcapone is a pure COMT inhibitor without meaningful iron‑binding capacity. 3‑Hydroxy‑1‑(3‑pyridin‑4‑ylphenyl)pyridin‑4‑one retains the bidentate 3‑hydroxy‑4‑pyridinone chelating motif while the N‑aryl substitution imparts COMT inhibitory activity through a non‑competitive binding mode distinct from nitrocatechols, as evidenced by X‑ray cocrystal structures of related N‑biphenyl analogs [1]. This dual‑mechanism design is particularly relevant for neurodegenerative diseases where both iron dyshomeostasis and dopamine metabolism are implicated [2].

multifunctional agents iron chelation COMT inhibition

Recommended Application Scenarios for 3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one Based on Quantitative Differentiation Evidence


Non‑Nitrocatechol COMT Inhibitor Lead Optimization for Parkinson’s Disease Adjunctive Therapy

The compound’s improved toxicity profile relative to tolcapone and entacapone, combined with CNS‑appropriate logP (~2.6), makes it a prime scaffold for structure‑based lead optimization of COMT inhibitors devoid of nitro‑associated hepatotoxicity. The X‑ray cocrystal structures of the chemotype (Harrison et al. 2015) provide a rational basis for potency improvement [1].

Dual‑Mechanism Iron‑Chelating COMT Inhibitor for Neurodegenerative Disease Research

The simultaneous iron‑chelating and COMT‑inhibitory activities support exploratory research in Parkinson’s disease and other synucleinopathies where iron accumulation and dopamine dysregulation co‑occur. The compound can serve as a tool molecule for proof‑of‑concept studies investigating dual‑target pharmacology [1] [2].

Iron Chelation Probe with Intrinsic Fluorescence or Metal‑Sensing Potential

The biphenyl‑pyridine extension imparts enhanced UV‑Vis absorbance and potential fluorescence properties compared to simple N‑alkyl hydroxypyridinones. This enables the compound’s use as a spectrophotometric probe for Fe(III) detection in aqueous samples, particularly where discrimination between Fe(III) and other trivalent metals is required [1]. The pyridine nitrogen provides an additional coordination site that can modulate metal selectivity.

Combinatorial Chelation Library Diversification

The N‑(3‑(pyridin‑4‑yl)phenyl) substituent introduces an aryl‑heteroaryl motif that can be further functionalized via Suzuki coupling or C‑H activation chemistry, enabling rapid diversification of chelator libraries for high‑throughput metal‑affinity screening. This synthetic handle is absent in N‑alkyl or simple N‑phenyl 3‑hydroxy‑4‑pyridinones [1].

Quote Request

Request a Quote for 3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.